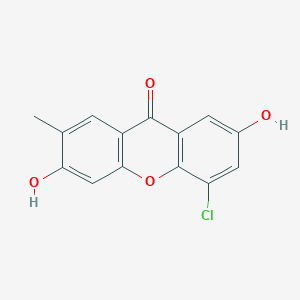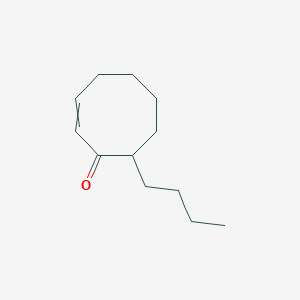
8-Butylcyclooct-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butylcyclooct-2-en-1-one is an organic compound with the molecular formula C12H20O It is a member of the cyclooctenone family, characterized by an eight-membered ring containing a double bond and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylcyclooct-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a butyl-substituted cyclooctene, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, followed by oxidation using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to promote the cyclization and oxidation steps efficiently. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Butylcyclooct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 8-butylcyclooct-2-en-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Halogenated cyclooctenones or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Butylcyclooct-2-en-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Butylcyclooct-2-en-1-one involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the presence of the double bond and the ketone group, which can participate in nucleophilic and electrophilic reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Cyclooct-2-en-1-one: Lacks the butyl substituent, resulting in different reactivity and applications.
5-Butylcyclooct-1-ene: Similar structure but lacks the ketone group, affecting its chemical behavior.
Cyclohexenone: Smaller ring size and different reactivity profile.
Uniqueness: 8-Butylcyclooct-2-en-1-one is unique due to its combination of an eight-membered ring, a double bond, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
61214-17-3 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
8-butylcyclooct-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-8-11-9-6-4-5-7-10-12(11)13/h7,10-11H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
JEFNDYLRXHMWHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCCCC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


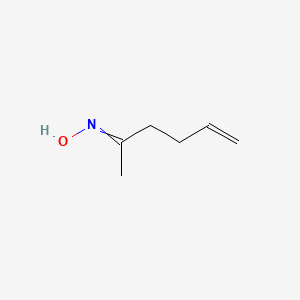
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



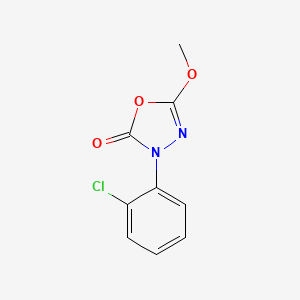
![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
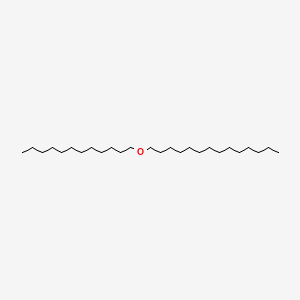
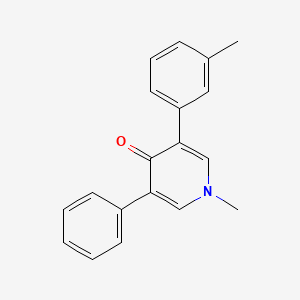


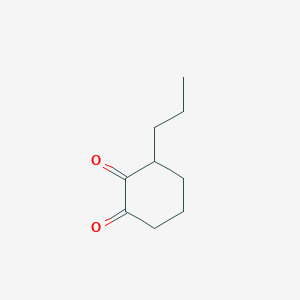
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
